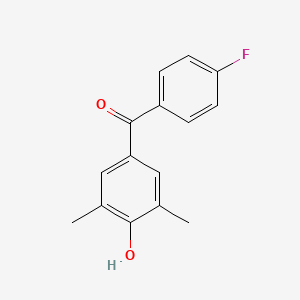
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone is an organic compound with the molecular formula C15H13FO2 This compound features a fluorophenyl group and a hydroxy-dimethylphenyl group linked by a methanone (carbonyl) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-hydroxy-3,5-dimethylphenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorophenyl-4-hydroxy-3,5-dimethylbenzaldehyde.
Reduction: Formation of 4-fluorophenyl-4-hydroxy-3,5-dimethylphenylmethanol.
Substitution: Formation of compounds with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(4-hydroxyphenyl)methanone
- (4-Fluorophenyl)(4-methoxyphenyl)methanone
- (4-Fluorophenyl)(4-chlorophenyl)methanone
Uniqueness
(4-Fluorophenyl)(4-hydroxy-3,5-dimethylphenyl)methanone is unique due to the presence of both a fluorophenyl group and a hydroxy-dimethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
102331-06-6 |
|---|---|
Fórmula molecular |
C15H13FO2 |
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-(4-hydroxy-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C15H13FO2/c1-9-7-12(8-10(2)14(9)17)15(18)11-3-5-13(16)6-4-11/h3-8,17H,1-2H3 |
Clave InChI |
ZEJARTSMPYSXPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


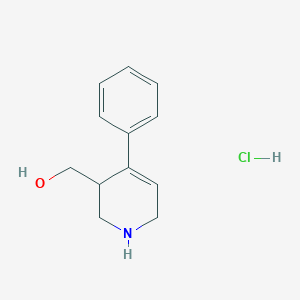
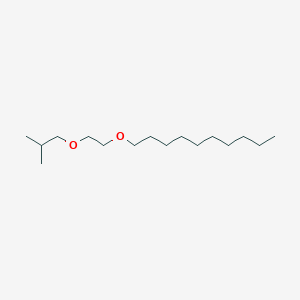
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
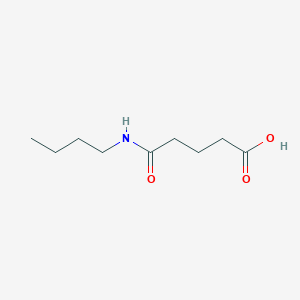
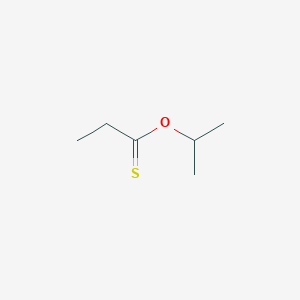
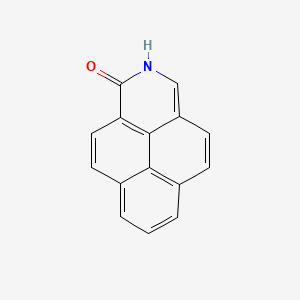
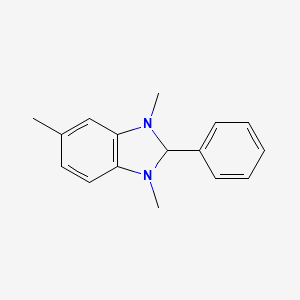
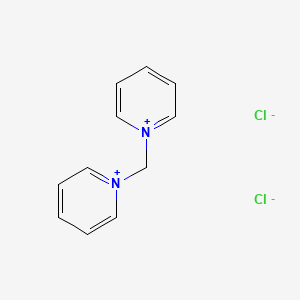
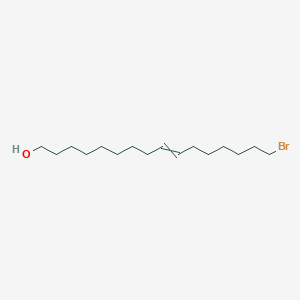

![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![4-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]phenol](/img/structure/B14335424.png)
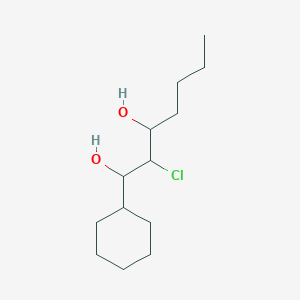
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
